1-benzyl-N,3-dimethylpiperidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-N,3-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-14(15-2)9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3 |
InChI Key |
BNJRIWMGWFXOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)NC |
Origin of Product |
United States |
Contextual Significance of Piperidine Based Scaffolds in Organic and Medicinal Chemistry Research
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active molecules. nih.govresearchgate.netnih.gov Its prevalence is notable in both natural products, such as alkaloids, and synthetic pharmaceuticals. nih.gov The structural versatility of the piperidine scaffold allows for three-dimensional diversification, which is a critical attribute for molecular recognition by biological targets. Consequently, piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. thieme-connect.comnih.gov
The significance of the piperidine moiety also lies in its synthetic accessibility and the ability to introduce a variety of substituents at different positions of the ring. This amenability to chemical modification enables the fine-tuning of physicochemical properties like lipophilicity, polarity, and basicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. thieme-connect.comunisi.it The introduction of chiral centers within the piperidine ring further expands the accessible chemical space, often leading to enhanced biological activity, selectivity, and improved pharmacokinetic properties. researchgate.netthieme-connect.com
Overview of Structural Isomers and Their Potential Research Implications
The chemical structure of 1-benzyl-N,3-dimethylpiperidin-3-amine presents multiple stereocenters, giving rise to several stereoisomers. The spatial arrangement of the methyl group at the 3-position and the amino group at the same carbon, in relation to the substituents on the piperidine (B6355638) ring, results in different diastereomers and enantiomers. The specific stereochemistry is crucial as it dictates the molecule's interaction with chiral biological macromolecules such as enzymes and receptors.
The research and synthesis of specific isomers of this compound are often driven by the requirements of stereospecific biological targets. For instance, the (3R,4R) and (3S,4S) enantiomers are of particular interest in pharmaceutical synthesis. The distinct biological activities and pharmacokinetic profiles of different stereoisomers underscore the importance of asymmetric synthesis and chiral separation in the development of piperidine-based therapeutic agents. nih.govthieme-connect.com
Below is a table detailing some of the known isomers of this compound and their corresponding identifiers.
| Isomer | CAS Number | Synonyms |
|---|---|---|
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine |
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2 | (3S,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine |
| (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1638499-31-6 | An intermediate in the synthesis of (3R,4S)-Tofacitinib. pharmaffiliates.com |
| cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | Not available | rel-(3R,4S)- or (3S,4R)-isomer |
| trans-1-Benzyl-N,4-dimethylpiperidin-3-amine | Not available | rel-(3R,4R)- or (3S,4S)-isomer |
Historical Trajectory and Current Research Focus on Benzyl Substituted Piperidinamines
Pioneering Synthetic Routes to the Methylated Piperidine Core
The construction of the N,3-dimethylpiperidin-3-amine core is a key challenge in the synthesis of the target compound. Various strategies have been developed, primarily starting from readily available pyridine (B92270) and picoline precursors, or through convergent reductive amination and cyclization approaches.
Strategies Involving Pyridine and Picoline Precursors
The hydrogenation of substituted pyridines is a common and effective method for the synthesis of the corresponding piperidines. whiterose.ac.uk In the context of this compound, a prominent starting material is 3-amino-4-methylpyridine (B17607). google.com This precursor can be synthesized from 4-methylpicoline (γ-picoline) through various methods, including amination of halogenated picolines. For instance, 3-bromo-4-methylpyridine (B15001) can be reacted with ammonia (B1221849) in the presence of a copper catalyst to yield 3-amino-4-methylpyridine. rsc.org
A multi-step synthesis starting from 3-amino-4-methylpyridine involves an initial protection of the amino group, for example, through reaction with dimethyl carbonate. This is followed by quaternization of the pyridine nitrogen with benzyl bromide. The resulting pyridinium (B92312) salt is then subjected to a partial reduction, often using a borohydride (B1222165) reagent like sodium borohydride, to yield a tetrahydropyridine (B1245486) intermediate. Subsequent full reduction of the ring, for instance with platinum oxide, affords the racemic cis- and trans-isomers of the protected 1-benzyl-4-methylpiperidin-3-amine. The protecting group is then removed, and the primary amine is methylated to give the secondary amine. Finally, a second methylation on the piperidine nitrogen introduces the N-methyl group. google.com
A more direct route involves the reduction of a pre-formed pyridinium salt. For example, 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide can be reduced with sodium borohydride to directly yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. chemicalbook.com This approach streamlines the synthesis by combining the reduction and methylation steps.
| Precursor | Key Transformation | Product |
| 3-Amino-4-methylpyridine | Multi-step sequence including protection, benzylation, partial and full reduction, deprotection, and methylation. | Racemic this compound |
| 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide | Direct reduction with sodium borohydride. | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
Reductive Amination and Cyclization Approaches
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of amines. google.com This strategy can be employed to construct the this compound framework. A plausible disconnection for a reductive amination approach would involve a suitable keto-amine precursor. For instance, a suitably protected 3-amino-4-methyl-piperidine could undergo reductive amination with benzaldehyde (B42025) and a reducing agent, such as sodium triacetoxyborohydride (B8407120), to introduce the benzyl group. Subsequent methylation of the amino groups would lead to the final product.
Intramolecular cyclization reactions offer another convergent route to the piperidine core. For example, a suitably functionalized acyclic precursor containing both an amine and a reactive group at a five-carbon distance can be induced to cyclize. One such strategy involves the intramolecular cyclization of unsaturated amines, which can lead to the formation of 3-aminopiperidines. nih.gov Another approach starts from L-glutamic acid, which can be converted in several steps to a diol, followed by tosylation and cyclization with an appropriate amine to furnish the 3-aminopiperidine scaffold. researchgate.net
| Approach | Key Transformation | Precursor Type |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine in the presence of a reducing agent. | Keto-amine |
| Intramolecular Cyclization | Ring formation from an acyclic precursor. | Unsaturated amine or functionalized linear chain |
Stereoselective Synthesis and Chiral Resolution Techniques
The presence of two stereocenters in this compound necessitates stereocontrolled synthetic methods to obtain specific stereoisomers, which are often crucial for biological activity.
Enantioselective Pathways for Specific Stereoisomers
The synthesis of the enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is of particular interest. One approach involves the asymmetric hydrogenation of a racemic intermediate. For example, racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate can be subjected to asymmetric hydrogenation using a chiral rhodium catalyst with ferrocene-based ligands. However, the reported enantiomeric excess for this method was found to be modest. google.com
A more effective method for obtaining the desired enantiomer is through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation. For instance, racemic 1-benzyl-N,4-dimethylpiperidin-3-amine can be resolved using a chiral acid like L-di-p-toluyl tartaric acid (L-DTTA). The resulting diastereomeric salts can be separated by crystallization, and the desired enantiomer can be liberated by treatment with a base. google.com Another approach involves the resolution of a carbamate (B1207046) intermediate, such as methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, using dibenzoyl-L-tartrate. google.com
| Method | Substrate | Chiral Agent/Catalyst | Outcome |
| Asymmetric Hydrogenation | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Chiral rhodium catalyst with ferrocene (B1249389) ligands | Moderate enantiomeric excess |
| Chiral Resolution | Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine | L-di-p-toluyl tartaric acid (L-DTTA) | Separation of diastereomeric salts |
| Chiral Resolution | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Dibenzoyl-L-tartrate | Separation of diastereomeric salts |
Diastereoselective Control in Piperidine Ring Formation
Achieving diastereoselectivity in the formation of the 3,4-disubstituted piperidine ring is a critical aspect of the synthesis. The reduction of a tetrahydropyridine intermediate often leads to a mixture of diastereomers. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates can proceed with good yields, and the subsequent reduction of the remaining double bond can be controlled to favor a specific diastereomer. nih.govwhiterose.ac.uk
Diastereoselective synthesis of highly substituted piperidines can also be achieved through cycloaddition reactions. For example, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes can produce polysubstituted piperidines with high diastereoselectivity. whiterose.ac.uk Furthermore, the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a route to densely substituted piperidines with controlled stereochemistry. organic-chemistry.orgacs.org
Optimization of Reaction Conditions for Research Scale-Up
Transitioning a synthetic route from a laboratory scale to a larger, research-oriented scale-up requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. Key parameters that are often optimized include reaction temperature, pressure, catalyst loading, and solvent choice.
For catalytic hydrogenation reactions, such as the reduction of pyridine precursors, the choice of catalyst (e.g., platinum, palladium, rhodium), catalyst support, and reaction conditions (temperature, hydrogen pressure) can significantly impact the reaction efficiency and selectivity. researchgate.net For large-scale hydrogenations, optimizing these parameters is crucial for achieving complete conversion while minimizing side reactions and catalyst deactivation. The use of flow chemistry has also been explored for the scale-up of such reactions, offering advantages in terms of safety and process control. organic-chemistry.org
In reductive amination processes, the choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride can be effective, milder and more selective reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred for their functional group tolerance and safer handling on a larger scale. The optimization of stoichiometry, reaction time, and temperature is necessary to maximize the yield and minimize the formation of byproducts. bldpharm.com
For chiral resolutions, the choice of solvent for crystallization is a key parameter to optimize in order to achieve high diastereomeric purity and good recovery of the desired diastereomer. The temperature profile of the crystallization process also plays a crucial role.
The development of a scalable route for the production of cis-N-benzyl-3-methylamino-4-methylpiperidine involved a careful study of the hydroboration and oxidative workup steps to optimize throughput, as well as the optimization of the subsequent reductive amination. researchgate.net
Derivatization and Functionalization Strategies for this compound
The presence of multiple reactive sites in this compound, namely the secondary amine, the tertiary amine within the piperidine ring, and the aromatic benzyl group, allows for a diverse range of chemical modifications. Strategic derivatization can be employed to modulate the compound's physicochemical properties and biological activity.
The secondary amine at the C3 position of the piperidine ring is a prime target for functionalization through N-alkylation and N-acylation reactions. These transformations introduce a wide variety of substituents, enabling the systematic exploration of the chemical space around this core scaffold.
Standard N-alkylation of the secondary amine can be achieved using various alkyl halides (such as iodides, bromides, or chlorides) in the presence of a suitable base to neutralize the hydrohalic acid formed during the reaction. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction temperature can be varied to control the rate of reaction, with milder conditions generally favored to minimize potential side reactions, such as quaternization of the tertiary amine. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be utilized.
Reductive amination represents an alternative and often milder approach to N-alkylation. This two-step, one-pot procedure involves the initial reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is particularly advantageous for introducing a diverse range of substituents, as a wide variety of aldehydes and ketones are commercially available.
N-acylation of the secondary amine provides access to a library of amide derivatives. This transformation is typically accomplished by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves to scavenge the acid byproduct. These reactions are generally rapid and high-yielding, proceeding readily at room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The resulting amides are valuable for probing the electronic and steric requirements of potential biological targets.
Table 1: N-Alkylation and Acylation Reactions of the Secondary Amine
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), K₂CO₃, DMF | N-Alkyl derivative |
| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl derivative |
| N-Acylation | Acyl chloride (RCOCl), Et₃N, CH₂Cl₂ | N-Acyl (amide) derivative |
| N-Acylation | Acid anhydride ((RCO)₂O), DIPEA, THF | N-Acyl (amide) derivative |
Beyond the functionalization of the exocyclic amine, selective transformations on the piperidine ring and the N-benzyl group offer further avenues for structural diversification.
A key transformation involving the N-benzyl group is its removal through catalytic hydrogenation, a process known as debenzylation. This reaction is typically carried out under a hydrogen atmosphere using a palladium-on-carbon (Pd/C) catalyst in a protic solvent such as methanol (B129727) or ethanol (B145695). This process selectively cleaves the benzylic C-N bond, yielding the corresponding N-unsubstituted piperidine derivative. This deprotected intermediate can then serve as a precursor for the introduction of alternative N-substituents. The efficiency of this reaction can be influenced by the choice of catalyst and reaction conditions, with careful optimization required to avoid reduction of other functional groups. nacatsoc.org
The aromatic ring of the benzyl group is also amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. These reactions allow for the introduction of substituents onto the phenyl ring, thereby modulating the electronic properties of the entire molecule. The directing effects of the benzylic group typically favor substitution at the ortho and para positions. Reaction conditions for these transformations must be carefully chosen to be compatible with the amine functionalities present in the molecule, which can be protonated or oxidized under strongly acidic or oxidizing conditions.
Functionalization of the piperidine ring itself, beyond the existing substituents, presents a greater synthetic challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce substituents at various positions on the piperidine ring. Such strategies would offer access to novel analogues with unique substitution patterns.
Table 2: Selective Transformations of the Piperidine and Benzyl Groups
| Transformation | Reagents and Conditions | Modified Moiety | Resulting Structure |
|---|---|---|---|
| N-Debenzylation | H₂, Pd/C, Methanol | N-Benzyl group | Secondary piperidine |
| Aromatic Nitration | HNO₃, H₂SO₄ | Benzyl group (aromatic ring) | Nitrobenzyl derivative |
| Aromatic Halogenation | Br₂, FeBr₃ | Benzyl group (aromatic ring) | Bromobenzyl derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Benzyl group (aromatic ring) | Acylbenzyl derivative |
Intracellular Signaling Pathway Perturbation Studies
Consistent with the lack of data on receptor binding and enzyme inhibition, no research is available that describes the effects of this compound on any intracellular signaling pathways.
Effects on STAT (Signal Transducer and Activator of Transcription) Pathways
There is no available scientific literature or published research data describing the effects of this compound on the Signal Transducer and Activator of Transcription (STAT) pathways. As a result, no information can be provided on its potential mechanisms of action related to this signaling cascade.
In Vitro Cellular Responses (e.g., Antioxidant and Cytotoxic Effects in Cell Lines)
Similarly, dedicated studies on the in vitro cellular responses to this compound are absent from the current body of scientific literature. There are no available reports or data tables detailing its antioxidant properties or cytotoxic effects in any tested cell lines.
Structure Activity Relationship Sar and Conformational Analyses
Influence of Stereochemistry on Biological Activity and Molecular Recognition
The structure of 1-benzyl-N,3-dimethylpiperidin-3-amine features two stereocenters, at positions 3 and 4 of the piperidine (B6355638) ring, which means it can exist as multiple stereoisomers. The spatial orientation of the methyl group at position 3 and the amine group at position 3 is crucial for its interaction with biological targets. While direct comparative studies on the biological activity of the different stereoisomers of this compound are not extensively documented in publicly available research, the principles of stereochemistry dictate that different isomers will exhibit varied biological profiles.
Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their stereochemistry is fundamental to their biological activity. mdpi.com For analogous compounds, such as the closely related (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, specific stereoisomers are synthesized for use as key intermediates in the development of pharmaceutical agents, highlighting the importance of stereochemical purity for achieving desired pharmacological effects. nih.govnih.govbldpharm.com The (3S,4S) and (3R,4S) isomers are also recognized as distinct chemical entities. pharmaffiliates.com
The differential activity between stereoisomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. A specific isomer will fit into a binding site with a higher degree of complementarity than its enantiomer or diastereomer, much like a key fits a specific lock. This precise molecular recognition can lead to significant differences in potency and efficacy. For instance, in a study on derivatives of 3-Br-acivicin, only the (5S, αS) isomers showed significant antiplasmodial activity, which was attributed to stereoselective uptake by L-amino acid transport systems. mdpi.com This underscores that stereochemistry can influence not only target binding but also pharmacokinetic properties like cellular uptake.
Elucidation of Substituent Effects on Ligand-Target Interactions
The N-benzylpiperidine motif is a versatile scaffold frequently used in drug discovery to fine-tune efficacy and physicochemical properties. researchgate.net The substituents on both the benzyl (B1604629) and piperidine moieties play a critical role in the molecule's interaction with its biological targets.
The tertiary amine of the piperidine ring is typically protonated at physiological pH, allowing it to act as a cation. This enables a crucial cation-π interaction between the positively charged nitrogen and the electron-rich face of aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.netrsc.org This interaction is a significant driver for ligand binding and affinity. researchgate.netnih.gov
Research on various benzylpiperidine derivatives provides insight into how substituents modulate this binding. Modifications to the benzyl ring can significantly alter binding affinity and selectivity. For example, in a series of compounds targeting sigma receptors, a 4-fluorophenyl substituent resulted in a poorer ligand compared to an unsubstituted phenyl ring, while a 4-hydroxylphenyl moiety was generally detrimental to affinity for both S1 and S2 receptors. nih.gov Conversely, in a different series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a fluorine atom in the para position of the benzyl ring was highly beneficial for potency. unisi.it
These findings are summarized in the table below, which shows the binding affinities (Ki) of various substituted N-benzylpiperidine analogs for the Sigma-1 receptor (S1R).
| Compound ID | Benzyl Ring Substituent | Linker Length (Alkyl) | S1R Ki (nM) |
| 1 | 4-Fluorophenyl | 4 | 24 |
| 3 | Phenyl | 4 | 3.2 |
| 5 | 4-Fluorophenyl | 2 | 434 |
Data sourced from studies on benzylpiperidine-derived sigma receptor ligands. nih.gov
Similarly, substituents on the piperidine ring itself can influence activity. In a study of piperidine derivatives as monoamine oxidase (MAO) inhibitors, the position of substituents on the piperidine ring was found to strongly influence MAO-B inhibition, with 1,3-substituted compounds showing better activity. acs.org Another study on piperidinothiosemicarbazones found that for both pyridine (B92270) and pyrazine (B50134) derivatives, the piperidine substituent consistently showed the highest antituberculous potency compared to pyrrolidine (B122466) or morpholine. nih.gov
The table below illustrates the inhibitory concentrations (IC50) of donepezil-based N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating the impact of benzyl ring substituents.
| Compound ID | Substituent(s) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 4a | 2-hydroxy | 2.08 | 7.41 |
| 4b | 3-hydroxy | > 40 | > 40 |
| 4c | 4-hydroxy | 11.58 | 18.06 |
| 4d | 3,4-dihydroxy | 29.83 | 31.18 |
Data from a study on multitarget-directed cholinesterase inhibitors. nih.gov
These examples demonstrate that the electronic and steric properties of substituents are key to modulating ligand-target interactions, with effects that are highly dependent on the specific topology and amino acid composition of the target's binding site.
Conformational Landscape and Dynamics of the Piperidine and Benzyl Moieties
The piperidine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. nih.govacs.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For most substituted piperidines, conformers with bulky substituents in the equatorial position are energetically favored to avoid steric clashes known as 1,3-diaxial interactions. rsc.org However, the conformational preference can be influenced by electrostatic interactions between substituents and the protonated nitrogen, and in some cases, the axial conformer can be stabilized. nih.gov While the chair form is most common, higher-energy twist-boat conformations can also be populated and may be stabilized upon binding to a protein target. acs.orgias.ac.in The flexibility of the piperidine ring is crucial for allowing the molecule to adapt its shape to fit different binding environments. mdpi.com
The dynamics of the molecule are also defined by the rotation of the benzyl and methyl groups around their connecting bonds. The relative orientation of these groups is described by torsion angles (also known as dihedral angles). duke.eduproteinstructures.com The rotation of the benzyl group relative to the piperidine ring is particularly important as it determines the positioning of the aromatic ring for potential π-π or cation-π interactions within a binding site. researchgate.net Computational and spectroscopic studies on benzylamine (B48309) have shown that the torsion angle between the phenyl ring and the C-N bond is near 90 degrees in its equilibrium conformation. unisi.it The dynamic nature of these rotations allows the molecule to explore a range of shapes, one or more of which may be the "bioactive conformation" responsible for its interaction with a specific biological target.
Computational and Theoretical Chemistry Studies of 1 Benzyl N,3 Dimethylpiperidin 3 Amine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of N-benzylpiperidine, molecular docking studies have been instrumental in elucidating their interactions with various biological targets.
Research on a series of N-benzylpiperidine analogs has identified key interactions with acetylcholinesterase (AChE), a target relevant to Alzheimer's disease. sci-hub.senih.gov These studies reveal that the substituted phenyl group often occupies the peripheral anionic site (PAS) of the enzyme, while the benzylpiperidine nucleus fits within the active site gorge. sci-hub.se For instance, molecular dynamics simulations of certain N-benzylpiperidine analogs with AChE have shown prominent interactions with PAS residues. sci-hub.se Specifically, hydrogen bonding with residues like Tyr124 and π-π stacking or hydrophobic interactions with Tyr341 and Trp286 are crucial for binding. sci-hub.se
In a different context, the N-benzylpiperidine moiety has been shown to interact with influenza hemagglutinin. ub.edu Docking studies identified direct π-stacking interactions between the N-benzylpiperidine group and phenylalanine and tyrosine residues (F9HA2 and Y119HA2, respectively). ub.edu Additionally, a salt bridge formation between the protonated piperidine (B6355638) nitrogen and an glutamic acid residue (E120HA2) was identified as a key stabilizing interaction. ub.edu
The binding energies of these interactions are significant, with some N-benzylpiperidine derivatives showing binding free energies as low as -82.86 kcal/mol for AChE. sci-hub.se Another study on different analogs reported binding free energies of -36.69 ± 4.47 kcal/mol with AChE and -32.23 ± 3.99 kcal/mol with butyrylcholinesterase (BuChE). nih.gov These values indicate a strong and stable interaction between the ligands and their protein targets.
| Analog Class | Protein Target | Key Interacting Residues | Interaction Types | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| N-Benzylpiperidine Analogs | Acetylcholinesterase (AChE) | Tyr124, Tyr341, Trp286 | H-bonding, π-π stacking, Hydrophobic | -82.86 | sci-hub.se |
| N-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Not specified | Not specified | -36.69 ± 4.47 | nih.gov |
| N-Benzylpiperidine Derivatives | Butyrylcholinesterase (BuChE) | Not specified | Not specified | -32.23 ± 3.99 | nih.gov |
| N-Benzyl 4,4-disubstituted piperidines | Influenza Hemagglutinin | F9HA2, Y119HA2, E120HA2 | π-stacking, Salt bridge | Not specified | ub.edu |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to compute various molecular properties. For substituted piperidines, these calculations provide insights into their conformational preferences and electronic characteristics.
Studies on N-methylpiperidine and its derivatives using RHF/6-31G(d) and MP2/6-31G(d) methods have shown that an equatorially placed methyl group is energetically more favorable than an axial one. osi.lv This suggests that for 1-benzyl-N,3-dimethylpiperidin-3-amine, the benzyl (B1604629) and methyl groups would likely adopt equatorial positions to minimize steric hindrance. These calculations also indicate that axial C–Cl and C–H bonds in chloro-substituted N-methylpiperidines are longer than the equatorial ones. osi.lv
DFT calculations on other heterocyclic compounds, which can be seen as analogous in methodology, have been used to analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis and to understand charge transfer interactions via Frontier Molecular Orbital (FMO) analysis. researchgate.net Such analyses for this compound would likely reveal the nature of electron delocalization and the regions of the molecule susceptible to nucleophilic or electrophilic attack.
| Compound/Analog | Computational Method | Key Findings | Reference |
|---|---|---|---|
| N-methylpiperidine and chloro-substituted derivatives | RHF/6-31G(d), MP2/6-31G(d) | Equatorial substitution of the methyl group is energetically favored. Axial C-Cl and C-H bonds are longer than equatorial ones. | osi.lv |
| 1,3,5-triazine derivatives (methodology analog) | DFT | Analysis of intramolecular interactions (NBO) and charge transfer (FMO). | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations are crucial for understanding the stability of ligand-protein interactions and for exploring the conformational landscape of flexible molecules.
For N-benzylpiperidine analogs, MD simulations have been used to confirm the stability of their docked poses within the active sites of target proteins like AChE and BACE-1. sci-hub.se These simulations have shown that designed ligands can maintain stable interactions with key catalytic residues, such as the aspartate dyad (Asp32 and Asp228) in BACE-1, through hydrogen bonding. sci-hub.se
In a study on multitarget-directed N-benzyl-piperidine derivatives, MD simulations indicated the formation of favorable and stable complexes with both acetylcholinesterase and butyrylcholinesterase. nih.gov The flexibility of the N-methyl piperidine ring in related compounds, such as Vandetanib, has been highlighted as important for its ability to adapt to different binding pockets. mdpi.com While this flexibility can be advantageous for binding to multiple targets, it can also present metabolic liabilities. mdpi.com
MD simulations can also elucidate the binding pathways of ligands and reveal conformational changes in the protein upon ligand binding. For instance, simulations have identified regions of increased conformational flexibility in enzymes that are crucial for their catalytic activity and selectivity, which can be engineered to alter their function. nih.gov
| Analog/System | Simulation Focus | Key Insights | Reference |
|---|---|---|---|
| N-Benzylpiperidine analogs with AChE and BACE-1 | Binding stability | Ligands form stable H-bonds with catalytic residues (e.g., Asp32 and Asp228 in BACE-1). | sci-hub.se |
| N-Benzyl-piperidine derivatives with AChE and BuChE | Complex stability | Formation of favorable and stable complexes with both enzymes. | nih.gov |
| Vandetanib (contains N-methyl piperidine) | Conformational flexibility | The piperidine ring's flexibility allows adaptation to different binding environments. | mdpi.com |
| Diketopiperazine Dimerases | Conformational flexibility and selectivity | Identified flexible regions that determine chemoselectivity. | nih.gov |
Analytical Methodologies for Research Characterization and Mechanistic Insights
Advanced Chromatographic Separations for Isomeric Purity in Research Samples
The presence of a chiral center at the C3 position of the piperidine (B6355638) ring means that "1-benzyl-N,3-dimethylpiperidin-3-amine" can exist as a pair of enantiomers. Distinguishing and separating these stereoisomers is critical in research, as different enantiomers can exhibit varied biological activities. Advanced chromatographic techniques are indispensable for assessing and ensuring the isomeric purity of research samples.
High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective separation of chiral amines. nih.gov For piperidine derivatives, this is typically achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation. The choice of the CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline resolution of the enantiomers.
Another powerful approach for separating enantiomers is kinetic resolution. This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. nih.govrsc.org For instance, enantioselective acylation using a chiral hydroxamic acid can be employed to selectively modify one enantiomer, allowing for the easy separation of the reacted and unreacted forms via standard chromatography. nih.gov The efficiency of such a resolution is often monitored by chiral HPLC or Capillary Electrophoresis (CE), where a chiral selector is added to the background electrolyte to enable the separation of the charged enantiomers. diva-portal.org
| Technique | Principle | Application to this compound | Key Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation and quantification of the (R) and (S) enantiomers to determine enantiomeric excess (ee). | Selection of appropriate CSP (e.g., polysaccharide-based); optimization of mobile phase (solvents, additives). |
| Kinetic Resolution | Enantioselective reaction that transforms one enantiomer faster than the other, allowing for subsequent separation. nih.govrsc.org | Selective acylation or enzymatic reaction of one enantiomer, followed by standard chromatographic separation of the product from the remaining enantiomer. nih.gov | High selectivity factor (s) is required for efficient resolution; reaction must be carefully monitored to avoid loss of both enantiomers. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. diva-portal.org | High-efficiency separation for analytical quantification of isomeric purity, especially for small sample volumes. | Choice of chiral selector (e.g., cyclodextrins); optimization of buffer pH, voltage, and temperature. |
Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Ligand-Receptor Binding)
Understanding how "this compound" interacts with biological targets, such as receptors, is fundamental to its research applications. Spectroscopic techniques provide powerful, non-invasive tools to probe these molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying ligand-receptor binding. scispace.com One-dimensional (1D) NMR, such as ¹H NMR, can reveal changes in the chemical environment of the ligand's protons upon binding to a receptor. Broadening of signals or changes in chemical shifts can indicate which parts of the "this compound" molecule, such as the benzyl (B1604629) group or the piperidine ring protons, are involved in the binding interface. scispace.comresearchgate.net Two-dimensional (2D) NMR techniques, like Saturation Transfer Difference (STD) NMR, are even more powerful. They can identify the specific protons of the ligand that are in close proximity to the receptor, providing a detailed map of the binding epitope.
Other spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can also provide valuable insights. vanderbilt.edu If the target receptor contains a fluorescent amino acid (like tryptophan) near the binding site, the binding of the ligand may quench or enhance this fluorescence, allowing for the calculation of binding affinities (Kd). vanderbilt.edu Computational studies, such as molecular docking, are often used in conjunction with spectroscopic data to build and refine models of the ligand-receptor complex, predicting the specific amino acid residues involved in the interaction. nih.govrsc.org The N-benzyl piperidine motif is known to be a versatile scaffold that can provide crucial cation-π interactions with target proteins. nih.gov
| Technique | Information Gained | Relevance to this compound |
| ¹H and ¹³C NMR | Provides information on the chemical environment of atoms. Changes in chemical shifts upon adding a receptor indicate binding. scispace.com | Identifies which parts of the molecule (e.g., benzyl ring, piperidine core) are involved in the interaction with a biological target. |
| Saturation Transfer Difference (STD) NMR | Identifies specific ligand protons that are in close proximity to the receptor surface. | Maps the binding epitope of the compound, revealing the orientation within the receptor's binding pocket. |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a receptor (e.g., from tryptophan residues) upon ligand binding to determine binding affinity (Kd). vanderbilt.edu | Quantifies the strength of the interaction between the compound and its target receptor. |
| Computational Docking | Predicts the preferred orientation and conformation of the ligand within the receptor's active site. nih.govrsc.org | Provides a theoretical 3D model of the binding mode, complementing experimental spectroscopic data. |
Mass Spectrometry for Elucidating Reaction Mechanisms and Product Identification in Research
Mass spectrometry (MS) is an essential tool in the synthesis and analysis of "this compound". It is used for the unambiguous identification of the final product and for elucidating the mechanisms of its formation by identifying intermediates and byproducts.
Coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides both retention time and mass-to-charge (m/z) ratio information. dtic.mil For product identification, the molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. nih.gov
Furthermore, the fragmentation pattern generated by techniques like Electron Ionization (EI) in GC-MS is a molecular fingerprint. Specific fragments can be predicted based on the structure of "this compound". For example, a prominent fragment would likely correspond to the tropylium (B1234903) cation (m/z 91) from the cleavage of the benzyl group, which is a characteristic feature for N-benzyl compounds. dtic.mil By analyzing the masses of products and intermediates in a reaction mixture over time, researchers can piece together the reaction pathway, confirm the success of synthetic steps like N-alkylation, and identify potential side reactions. nih.govdtic.mil
| Analysis Type | Mass Spectrometry Technique | Application in Research | Hypothetical m/z Values for this compound (MW: 218.34) |
| Product Confirmation | GC-MS, LC-MS, HRMS | Verifies the molecular weight and elemental composition of the final synthesized product. nih.govdtic.mil | [M+H]⁺: 219.18, Molecular Ion (M⁺∙): 218.18 |
| Structural Elucidation | GC-MS with Electron Ionization (EI) | Analysis of fragmentation patterns to confirm the connectivity of the molecule. | Fragment at m/z 91 (benzyl/tropylium ion), fragment from loss of methylamino group. |
| Reaction Monitoring | LC-MS | Tracks the appearance of the product and disappearance of starting materials over time to optimize reaction conditions. | Monitors the ion corresponding to the product (m/z 219) and starting materials. |
| Impurity Identification | LC-MS/MS | Identifies the structure of minor byproducts formed during the synthesis. | Detects ions corresponding to potential side-products (e.g., unreacted precursors, over-alkylated products). |
Historical Context and Evolution of Research Interest in 1 Benzyl N,3 Dimethylpiperidin 3 Amine
Early Academic Contributions to Piperidine (B6355638) Chemistry
The journey into the world of piperidine chemistry begins in the mid-19th century. Piperidine, a heterocyclic amine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained the compound from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), which is how piperidine derived its name. wikipedia.orgwikipedia.org Early research also identified the piperidine skeleton in numerous other natural alkaloids, such as the toxic coniine from poison hemlock and solenopsin, a component of fire ant venom. wikipedia.org
These initial discoveries laid the groundwork for a deeper understanding of this fundamental six-membered nitrogen-containing heterocycle. nih.gov The elucidation of its structure and basic properties spurred further investigation into its reactivity and potential applications, establishing it as a versatile building block in organic synthesis. biosynce.com
| Key Figure/Event | Contribution | Year |
| Thomas Anderson | First reported isolation of piperidine from piperine. wikipedia.org | 1850 |
| Auguste Cahours | Independent isolation and naming of piperidine. wikipedia.org | 1852 |
| General Research | Identification of the piperidine motif in various natural alkaloids. wikipedia.orgresearchgate.netnih.govtaylorandfrancis.comresearchgate.netdoi.org | 19th-20th Century |
Evolution of Synthetic Strategies for Benzylpiperidine Derivatives
The synthesis of piperidine and its derivatives has evolved significantly since its discovery. One of the most fundamental and enduring methods for creating the piperidine ring is the hydrogenation of pyridine (B92270). wikipedia.orgdtic.milresearchgate.net This process, often employing metal catalysts, reduces the aromatic pyridine ring to the saturated piperidine structure. wikipedia.org
The synthesis of N-benzylpiperidine derivatives involves the attachment of a benzyl (B1604629) group to the nitrogen atom of the piperidine ring, a reaction known as N-alkylation. wikipedia.orgresearchgate.net This can be achieved by reacting a piperidine compound with a benzyl halide, such as benzyl chloride or benzyl bromide. dtic.milunisi.it Reductive amination is another powerful strategy, where a piperidine can be reacted with benzaldehyde (B42025) in the presence of a reducing agent to form the N-benzyl bond. tandfonline.comtandfonline.com
Creating a specifically substituted molecule like 1-benzyl-N,3-dimethylpiperidin-3-amine would conceptually involve a multi-step process:
Formation of a 3-aminopiperidine scaffold: Methods to synthesize this key intermediate include enzymatic cascades and various chemical routes starting from precursors like amino acids. rsc.orgrsc.orgscispace.comresearchgate.netgoogle.com
Introduction of the N-benzyl group: The 3-aminopiperidine's ring nitrogen would be benzylated, typically via alkylation or reductive amination. google.com
Methylation: Subsequent reactions would be required to add a methyl group to the 3-amino substituent and a second methyl group at the 3-position of the piperidine ring.
Over the decades, a vast array of synthetic methods has been developed to allow for precise control over the placement of substituents on the piperidine ring, leading to a wide diversity of benzylpiperidine derivatives for various research applications. nih.govajchem-a.comuky.edunih.govnih.gov
| Synthetic Strategy | Description |
| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to form the saturated piperidine core, often using metal catalysts and hydrogen gas. wikipedia.orgresearchgate.netorganic-chemistry.orgcdnsciencepub.com |
| N-Alkylation | Attachment of an alkyl group (such as benzyl) to the piperidine nitrogen, commonly using alkyl halides. wikipedia.orgresearchgate.netrsc.org |
| Reductive Amination | Reaction of a piperidine with an aldehyde or ketone (e.g., benzaldehyde) in the presence of a reducing agent to form a new N-C bond. nih.govtandfonline.comtandfonline.comnih.gov |
| Cyclization Reactions | Various methods that construct the piperidine ring from acyclic precursors, such as intramolecular amination or aza-Diels-Alder reactions. nih.govbeilstein-journals.org |
Development of this compound as a Research Intermediate and Chemical Probe
Substituted benzylpiperidines are a significant class of compounds in medicinal chemistry and drug discovery, often serving as key intermediates or scaffolds for pharmacologically active molecules. lifechemicals.comresearchgate.net A prominent example is the isomeric compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is a well-documented and crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases. pharmaffiliates.comgoogle.comderpharmachemica.comtradeindia.com The specific stereochemistry and substitution pattern of this N,4-dimethyl isomer are critical for its role in the Tofacitinib synthesis.
In contrast, a review of scientific literature and chemical databases reveals a notable lack of information regarding the specific compound This compound . There are no prominent reports detailing its synthesis for, or its application as, a research intermediate or a chemical probe. This suggests that this particular isomer has not been a focus of significant research or development in the academic or industrial sectors.
While the general synthetic principles described in the previous section could theoretically be adapted to produce this compound, its absence from the research literature indicates that it has not been identified as a key building block for major pharmaceutical targets or as a valuable tool for probing biological systems to date. The focus of synthetic efforts has evidently been on other isomers, such as the N,4-dimethyl variant, which possess the precise structural features required for their specific applications. pharmaffiliates.comgoogle.com
| Compound | Documented Role |
| This compound | No significant role as a research intermediate or chemical probe found in available scientific literature. |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Widely documented as a key intermediate in the synthesis of the pharmaceutical drug Tofacitinib. pharmaffiliates.comgoogle.comderpharmachemica.comtradeindia.com |
Future Directions and Emerging Non Clinical Applications of 1 Benzyl N,3 Dimethylpiperidin 3 Amine
Development as a Scaffold for Novel Chemical Tools and Probes
The rigid, three-dimensional structure of the piperidine (B6355638) core makes it an excellent scaffold for the development of sophisticated chemical tools and probes. thieme-connect.comnih.gov The introduction of substituents, such as the benzyl (B1604629) and dimethylamino groups in 1-benzyl-N,3-dimethylpiperidin-3-amine, provides specific vectors for further functionalization and allows for precise control over the molecule's spatial arrangement and physicochemical properties. thieme-connect.comresearchgate.net
Chiral piperidine scaffolds are particularly valuable as they can be used to design probes that interact with biological systems with high selectivity. thieme-connect.comresearchgate.net The ability to introduce substituents at various positions on the ring can significantly alter properties like solubility, lipophilicity, and basicity, which is crucial for optimizing molecules for specific research applications, such as enzyme inhibitors or receptor ligands. nbinno.comthieme-connect.com These tailored molecules are instrumental in elucidating complex biological pathways. nbinno.com The development of piperidine-based scaffolds is a key strategy for creating diverse molecular libraries to explore new areas of chemical space. thieme-connect.comwhiterose.ac.uk
| Scaffold Type | Key Features | Application Examples | References |
|---|---|---|---|
| Chiral Piperidines | Stereochemically defined centers, conformational rigidity. | Development of selective enzyme inhibitors and receptor antagonists. | thieme-connect.com, thieme-connect.com, researchgate.net |
| Functionalized Piperidines | Multiple points for chemical modification, tunable physicochemical properties. | Synthesis of molecular probes for studying biological pathways. | nbinno.com, nih.gov |
| Bridged Piperidines | Increased structural rigidity and 3-dimensionality, potentially lower lipophilicity. | Probing steric constraints in protein binding pockets. | nih.gov |
Exploration of Applications in Catalysis and Advanced Materials Research
The utility of piperidine derivatives extends into the realms of catalysis and materials science. Piperidine itself is widely used as a base and a catalyst in various organic reactions. ijnrd.org Functionalized derivatives, possessing specific steric and electronic properties, are being explored for more specialized catalytic roles. For instance, piperidine analogues have been studied for their activity in metal-mediated reactions, such as the zinc(II)-mediated formation of amidines. rsc.org The nitrogen atom of the piperidine ring can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
In the field of advanced materials, piperidine derivatives serve as versatile building blocks. Their incorporation into polymer chains can lead to the development of novel materials with tailored properties for applications in diagnostics, coatings, and electronics. nbinno.com The ability to functionalize the piperidine ring allows for the creation of polymers with specific chemical and physical characteristics. Research in this area focuses on leveraging the unique structural and chemical attributes of these heterocycles to construct materials with advanced functionalities.
Green Chemistry Principles in the Sustainable Synthesis of Piperidine Derivatives
The growing emphasis on environmental sustainability has spurred the development of greener synthetic routes to piperidine derivatives. nih.govwalisongo.ac.id Traditional methods often require harsh reaction conditions and the use of hazardous reagents. nih.gov Modern approaches focus on improving efficiency and reducing environmental impact by adhering to the principles of green chemistry. walisongo.ac.idrsc.org
Key strategies include:
Catalytic Hydrogenation: The most common route to piperidines involves the hydrogenation of pyridine (B92270) precursors. nih.gov Research has focused on developing highly efficient and reusable heterogeneous catalysts (e.g., based on cobalt, ruthenium, or nickel) that can operate under milder conditions, reducing energy consumption and waste. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.nettandfonline.com This approach is a powerful tool for generating libraries of highly functionalized piperidines. researchgate.net
Use of Greener Solvents: Efforts are being made to replace toxic organic solvents with more environmentally benign alternatives like water or ethanol (B145695) in piperidine synthesis. nih.gov Water-mediated intramolecular cyclization is one such example of a greener approach. nih.gov
Photoredox Catalysis: This method utilizes light to drive chemical reactions, often under mild conditions. mdpi.com The use of organic photocatalysts instead of expensive and potentially toxic transition metals offers a more sustainable pathway for the synthesis of functionalized piperazines and related heterocycles. mdpi.com
| Principle | Synthetic Strategy | Advantages | References |
|---|---|---|---|
| Catalysis | Heterogeneous catalysis for pyridine hydrogenation. | Catalyst reusability, milder reaction conditions, high stability. | nih.gov |
| Atom Economy | One-pot multicomponent reactions (MCRs). | High efficiency, reduced waste, operational simplicity, product diversity. | researchgate.net, tandfonline.com |
| Safer Solvents | Use of water or ethanol as reaction media. | Reduced toxicity and environmental impact. | nih.gov |
| Energy Efficiency | Photoredox catalysis. | Mild reaction conditions, potential to use sustainable organic photocatalysts. | mdpi.com |
Q & A
Basic Research Questions
Q. What computational and experimental strategies are recommended for optimizing the synthesis of 1-benzyl-N,3-dimethylpiperidin-3-amine?
- Methodology : Combine quantum chemical reaction path searches (e.g., density functional theory) with high-throughput experimental screening. Use ICReDD’s feedback loop approach, where computational predictions (e.g., transition state analysis) guide experimental condition selection. Validate via spectroscopic techniques (NMR, IR) and chromatographic purity assessment .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodology : Perform multi-solvent NMR experiments to assess solvent-dependent conformational changes. Cross-reference with computational NMR predictions (e.g., Gaussian or ORCA software) to identify discrepancies arising from dynamic effects or impurities .
Q. What are the best practices for characterizing the stereochemical configuration of this compound?
- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) and polarimetry. Supplement with X-ray crystallography if crystalline derivatives are obtainable. Computational circular dichroism (CD) simulations can correlate experimental CD spectra with predicted stereoisomers .
Advanced Research Questions
Q. How can AI-driven platforms like COMSOL Multiphysics improve reaction engineering for scaled-up synthesis?
- Methodology : Integrate AI-based process control models to simulate reactor dynamics (e.g., heat/mass transfer) and optimize parameters (temperature, catalyst loading). Validate with real-time sensor data (e.g., inline FTIR) to iteratively refine models .
Q. What strategies address discrepancies between in vitro bioactivity and computational docking predictions for this compound?
- Methodology : Re-evaluate force field parameters in docking simulations (e.g., AMBER or CHARMM) to account for solvation effects or protein flexibility. Conduct isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and adjust computational models .
Q. How can multi-scale modeling bridge gaps in understanding the compound’s membrane permeability for CNS-targeted applications?
- Methodology : Combine molecular dynamics (MD) simulations (atomistic scale) with coarse-grained models to predict blood-brain barrier penetration. Validate using in vitro parallel artificial membrane permeability assays (PAMPA-BBB) .
Q. What experimental designs mitigate side reactions during functionalization of the piperidine ring?
- Methodology : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry). Use in situ monitoring (ReactIR) to track intermediate formation and abort pathways leading to byproducts .
Methodological Training and Resources
Q. What advanced courses or frameworks teach robust experimental design for novel amine derivatives?
- Methodology : Enroll in graduate programs emphasizing chemical biology methods (e.g., CHEM/IBiS 416 at Heidelberg University), which cover DoE, statistical analysis, and interdisciplinary problem-solving .
Q. How can researchers leverage reactor design principles (e.g., CRDC RDF2050112) to enhance reaction efficiency?
- Methodology : Apply modular reactor systems (e.g., continuous-flow setups) to control exothermicity and mixing. Reference CRDC guidelines for integrating membrane separation technologies to isolate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
